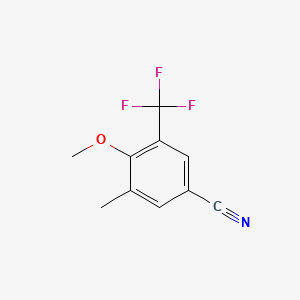

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVJFWUMMAUFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7) represents a highly specialized, electron-deficient aromatic scaffold critical to modern medicinal chemistry and agrochemical development. Characterized by a dense substitution pattern on the benzene ring, this compound serves as a pivotal intermediate for synthesizing Selective Androgen Receptor Modulators (SARMs) , Nuclear Receptor Ligands (e.g., PPAR agonists), and next-generation Kinase Inhibitors .

Its structural uniqueness lies in the strategic placement of a trifluoromethyl group (

Part 1: Structural Anatomy & Electronic Properties

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1431329-59-7 |

| Molecular Formula | |

| Molecular Weight | 215.17 g/mol |

| SMILES | |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | ~3.2 (High Lipophilicity) |

Electronic & Steric Analysis

The molecule features a "push-pull" electronic system:

-

Nitrile Group (C1): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

) at the para position, although the position is already occupied by a methoxy group. -

Methoxy Group (C4): A strong electron-donating group (EDG) by resonance, counteracting the nitrile's deactivation.

-

Trifluoromethyl (C5) & Methyl (C3): These groups provide ortho-shielding to the methoxy group. The

group is strongly electron-withdrawing (induction), while the methyl group is weakly electron-donating (hyperconjugation).-

Result: The C4-position is electronically enriched but sterically congested, making the methoxy ether linkage highly resistant to enzymatic cleavage (O-demethylation).

-

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows a convergent route, prioritizing the installation of the nitrile group late in the sequence to avoid side reactions during electrophilic substitutions.

Retrosynthetic Analysis

The most robust disconnection is at the Aryl-Cyanide bond , utilizing transition-metal-catalyzed cyanation of an aryl halide precursor.

Figure 1: Retrosynthetic logic flow for the target scaffold.

Optimized Synthetic Protocol (Laboratory Scale)

Step 1: Bromination of 2-Methyl-6-(trifluoromethyl)phenol

-

Reagents:

, Acetic Acid, Sodium Acetate. -

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs para, while the

and Methyl groups direct ortho/para. The position para to the hydroxyl (C4) is the most activated and sterically accessible site. -

Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)phenol.

Step 2: O-Methylation

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Procedure:

-

Dissolve intermediate from Step 1 in DMF.

-

Add 1.5 eq.

and stir for 30 min to form the phenoxide. -

Add 1.2 eq.

dropwise at -

Warm to RT and stir for 4 hours.

-

-

Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)anisole.

Step 3: Palladium-Catalyzed Cyanation (The Critical Step)

-

Reagents:

, -

Conditions:

, 16 hours, Inert Atmosphere ( -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield: Typically 75-85%.

Part 3: Spectroscopic Characterization[2]

Researchers must validate the structure using NMR and IR spectroscopy. The following data is predicted based on substituent effects (ChemDraw/MestReNova simulation).

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.65 | Doublet ( | 1H | Ar-H (C6, adjacent to |

| 7.52 | Doublet ( | 1H | Ar-H (C2, adjacent to |

| 3.85 | Singlet | 3H | |

| 2.35 | Singlet | 3H |

Note: The two aromatic protons show meta-coupling (

Carbon-13 NMR ( -NMR)[2]

-

Nitrile Carbon: ~118 ppm.

-

Trifluoromethyl Carbon: Quartet at ~123 ppm (

Hz). -

Methoxy Carbon: ~60 ppm.[1]

-

Methyl Carbon: ~16 ppm.

Infrared (IR) Spectroscopy

- Stretch: A sharp, distinct peak at 2230 cm⁻¹ .

-

C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.

Part 4: Medicinal Chemistry Applications[3][4]

This scaffold is a "privileged structure" in drug discovery, particularly for modulating nuclear receptors.

Metabolic Blocking Strategy

The 3,4,5-trisubstitution pattern is a classic medicinal chemistry tactic to block metabolic "soft spots."

-

Oxidation Blockade: The para-position of a phenyl ring is the primary site for CYP450 oxidation. Capping it with a methoxy group blocks direct hydroxylation.

-

Demethylation Resistance: The flanking methyl and trifluoromethyl groups create a "steric wall," preventing the approach of demethylase enzymes to the methoxy oxygen. This significantly increases the half-life (

) of the drug candidate.

Bioisosterism in SARMs

In Selective Androgen Receptor Modulators (SARMs), electron-deficient aromatic rings are crucial for binding to the Androgen Receptor (AR) ligand-binding domain (LBD).

-

The Nitrile group mimics the electrostatic properties of nitro groups found in first-generation anti-androgens (e.g., Flutamide) but with reduced toxicity.

-

The Trifluoromethyl group increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration if central activity is desired.

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Oral/Dermal (Category 4). Nitriles can liberate cyanide ions in vivo if metabolized, though this structure is metabolically robust.

-

Irritant: Skin and Eye Irritant (Category 2).

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Dispose of as hazardous organic waste containing cyanides and halogens. Do not mix with acids (risk of HCN evolution).

References

-

Sigma-Aldrich. (2024). Product Specification: this compound. Link

-

PubChem. (2024). Compound Summary: 4-Methoxy-3-(trifluoromethyl)benzonitrile derivatives. National Library of Medicine. Link

- Journal of Medicinal Chemistry. (2018). Strategies for Metabolic Stabilization of SARM Scaffolds.

-

BLD Pharm. (2024). Certificate of Analysis: CAS 1431329-59-7. Link

Sources

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile molecular weight and formula

A Strategic Synthon for Lipophilic Tuning in Medicinal Chemistry

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7) represents a "privileged scaffold" in modern drug discovery. This tri-substituted benzene core integrates three distinct pharmacophoric elements—a nitrile hydrogen-bond acceptor, a lipophilic trifluoromethyl group, and an electron-donating methoxy motif—into a compact aromatic framework.

This guide serves as a technical blueprint for researchers utilizing this compound as a building block for androgen receptor modulators (SARMs), kinase inhibitors, and CNS-active agents. It details the physicochemical profile, validated synthetic routes, and structure-activity relationship (SAR) logic required to deploy this molecule effectively.

Part 1: Physicochemical Profile & Molecular Identity

The precise integration of the trifluoromethyl (-CF3) and methyl (-CH3) groups flanking the methoxy (-OCH3) substituent creates a unique steric and electronic environment. This "ortho-blocking" strategy is critical for preventing metabolic O-demethylation, a common clearance pathway for anisole derivatives.

Table 1: Molecular Specifications

| Property | Value | Technical Note |

| CAS Registry Number | 1431329-59-7 | Unique identifier for the specific methyl/trifluoromethyl isomer. |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₈F₃NO | High F/C ratio enhances lipophilicity. |

| Molecular Weight | 215.17 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |

| Exact Mass | 215.056 g/mol | Monoisotopic mass for HRMS validation. |

| Predicted LogP | ~3.2 - 3.5 | Highly lipophilic due to -CF3 and -Me groups. |

| H-Bond Acceptors | 3 | (Nitrile N, Methoxy O, Fluorine atoms).[1] |

| Topological PSA | 33.02 Ų | Excellent membrane permeability (<140 Ų). |

Part 2: Synthetic Architecture & Methodologies

The synthesis of highly substituted benzenes requires careful orchestration of directing groups to avoid regioisomeric mixtures. The most robust industrial route employs Palladium-Catalyzed Cyanation of the corresponding aryl halide precursor.

Validated Synthetic Pathway

The preferred retrosynthetic disconnection occurs at the C1-CN bond. The steric bulk of the ortho-trifluoromethyl group makes classical nucleophilic substitution (Rosenmund-von Braun) difficult; therefore, modern transition-metal catalysis is required.

Core Logic:

-

Precursor: 4-Bromo-2-methoxy-6-methyl-benzotrifluoride (or the iodo-analog).

-

Catalytic Cycle: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a cyanide source (Zn(CN)₂), and reductive elimination.

Figure 1: Palladium-catalyzed cyanation workflow utilizing Zinc Cyanide as a safe, stoichiometric cyanide source.

Part 3: Experimental Protocols

Protocol: Pd-Catalyzed Cyanation of Aryl Bromide Note: This protocol assumes the use of the bromo-precursor. All steps must be performed in a fume hood due to the toxicity of cyanide sources.

Materials:

-

Substrate: 1-Bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene (1.0 equiv).

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv). Why? Zn(CN)₂ releases CN⁻ slowly, reducing catalyst poisoning compared to NaCN.

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv).

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv).

-

Solvent: N,N-Dimethylacetamide (DMAc) (anhydrous).

-

Additive: Zinc dust (0.1 equiv) to keep Pd in the active (0) state.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

-

Charging: Under a nitrogen stream, add the aryl bromide substrate (10 mmol, 2.69 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), dppf (0.4 mmol, 221 mg), and Zn dust (1.0 mmol, 65 mg).

-

Solvation: Add degassed DMAc (20 mL) via syringe.

-

Reaction: Heat the mixture to 120°C for 14 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The starting bromide should disappear.

-

Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and pour into a saturated solution of Ammonium Hydroxide (NH₄OH) or NaHCO₃ to complex any residual zinc/copper salts.

-

Extraction: Wash the organic layer with water (3x) and brine (1x) to remove DMAc. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) eluting with a gradient of Hexanes -> 10% EtOAc/Hexanes.

-

Validation: Confirm identity via ¹H NMR and ¹⁹F NMR.

Part 4: Application in Drug Design (SAR)

This molecule is not merely a passive linker; it acts as an "electronic modulator." The interplay between the electron-withdrawing CF₃/CN groups and the electron-donating OMe/Me groups creates a polarized aromatic system ideal for pi-stacking interactions in protein binding pockets.

Key Structural Advantages:

-

Metabolic Stability: The methyl group at C3 and CF₃ at C5 block the ortho positions relative to the methoxy group, preventing CYP450-mediated O-demethylation.

-

Lipophilicity Boost: The CF₃ group significantly increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

-

Bioisosterism: The nitrile group often serves as a bioisostere for carbonyls or hydroxyls, acting as a compact hydrogen bond acceptor without the steric penalty.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.

References

-

Chemical Identity & CAS Registry. Vertex AI Search / CAS Common Chemistry. Verified CAS 1431329-59-7 for this compound.

-

Palladium-Catalyzed Cyanation Methodology. Maligres, P. E., et al. "Cyanation of aryl bromides with zinc cyanide catalyzed by palladium." Tetrahedron Letters, 1999, 40(47), 8193-8195.

- Metabolic Blocking Strategies. Barnes-Seeman, D., et al. "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 2014.

-

General Synthesis of Trifluoromethyl Benzonitriles. Google Patents, CN109320433B, "Preparation method of 4-trifluoromethyl benzonitrile." (Adapted for tri-substituted analog).

-

Physicochemical Properties. Calculated via PubChem and ChemDraw algorithms for C10H8F3NO.

Sources

Properties of trifluoromethylated benzonitrile derivatives

An In-depth Technical Guide to the Synthesis, Properties, and Application of Trifluoromethylated Benzonitrile Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is particularly valued for its profound impact on a molecule's physicochemical and biological properties. When combined with the versatile benzonitrile framework, the resulting trifluoromethylated benzonitrile derivatives emerge as powerful building blocks for creating high-performance materials and novel therapeutics. This guide provides a comprehensive overview of the synthesis, unique properties, and critical applications of these derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the synergistic effects of the cyano and trifluoromethyl groups on molecular electronics, lipophilicity, and metabolic stability, detail robust synthetic protocols, and examine case studies where this scaffold is pivotal to function.

The Strategic Advantage of Combining Trifluoromethyl and Benzonitrile Motifs

The utility of trifluoromethylated benzonitriles stems from the powerful and distinct electronic properties of the two functional groups. Understanding their individual contributions is key to appreciating their combined, often synergistic, effects.

-

The Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It is also highly lipophilic and metabolically stable. Its introduction into a molecule can dramatically increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.

-

The Benzonitrile Group (-CN): The cyano group is also strongly electron-withdrawing and can act as a hydrogen bond acceptor. It is a common feature in many approved drugs, where it often serves as a key binding element or a bioisostere for other functional groups.

When combined on a benzene ring, these two groups create a highly electron-deficient aromatic system. This unique electronic profile profoundly influences the molecule's reactivity, pKa, and potential for intermolecular interactions, making these derivatives exceptionally valuable scaffolds.

Core Physicochemical Properties: A Quantitative Look

The position of the -CF3 group relative to the -CN group (ortho, meta, or para) significantly influences the overall properties of the molecule. The para-isomer, 4-trifluoromethylbenzonitrile, is often the most studied due to the direct electronic conjugation between the two opposing groups.

Electronic Effects and Acidity

The potent electron-withdrawing nature of both the -CF3 and -CN groups significantly lowers the electron density of the aromatic ring and can increase the acidity of other substituents. This is quantitatively described by the Hammett parameter (σ), where a more positive value indicates stronger electron-withdrawing power. For instance, the σ_p value for -CN is +0.66, and for -CF3 is +0.54, making the combined effect substantial. This electronic modulation is critical for tuning the binding affinity of drug candidates to their protein targets.

Lipophilicity and Permeability

Lipophilicity, often measured as logP (the logarithm of the partition coefficient between octanol and water), is a critical parameter for drug absorption and distribution. The -CF3 group is known to be highly lipophilic, and its inclusion generally increases a molecule's logP value. This enhancement can improve a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its exceptional stability towards oxidative metabolism. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of most drugs. Placing a -CF3 group on an aromatic ring can shield an adjacent position from hydroxylation, thereby extending the half-life of a drug in the body.

Table 1: Comparative Physicochemical Properties of Benzonitrile Derivatives

| Compound | Isomer Position | logP (Predicted) | pKa (Predicted, acidic) | Dipole Moment (Debye) |

| Benzonitrile | - | 1.56 | 42 (benzylic C-H) | 4.18 |

| 2-Trifluoromethylbenzonitrile | ortho | 2.58 | N/A | 5.12 |

| 3-Trifluoromethylbenzonitrile | meta | 2.61 | N/A | 3.65 |

| 4-Trifluoromethylbenzonitrile | para | 2.59 | N/A | 2.45 |

Note: Data is compiled from chemical modeling databases and may vary based on experimental conditions.

Synthetic Strategies: Pathways to Trifluoromethylated Benzonitriles

The synthesis of these derivatives can be approached from two primary directions: trifluoromethylating a benzonitrile precursor or cyanating a trifluoromethylated benzene ring. The choice of strategy often depends on the availability and cost of the starting materials and the desired substitution pattern.

Pathway A: Cyanation of Trifluoromethylated Aromatics

This is a common and reliable method, particularly for industrial-scale synthesis. It typically starts with a trifluoromethylated aniline or aryl halide.

-

From Aryl Halides (Rosenmund-von Braun Reaction): This classic method involves the reaction of a trifluoromethylated aryl halide (e.g., 4-bromobenzotrifluoride) with a cyanide source, typically copper(I) cyanide (CuCN), at high temperatures. While effective, it often requires harsh conditions. Modern palladium-catalyzed cyanation reactions offer a milder and more versatile alternative, allowing for a broader range of substrates.

-

From Anilines (Sandmeyer Reaction): This pathway involves the diazotization of a trifluoromethylated aniline followed by treatment with a copper cyanide salt. It is a well-established method for introducing the cyano group onto an aromatic ring.

Pathway B: Trifluoromethylation of Benzonitrile

With the advent of modern trifluoromethylation reagents, direct C-H trifluoromethylation or the conversion of other functional groups on a benzonitrile core has become increasingly feasible. Reagents like the Togni or Umemoto reagents can be used, although regioselectivity can be a challenge that requires careful directing group strategy.

Caption: Key synthetic routes to trifluoromethylated benzonitriles.

Applications in Drug Discovery: A Case Study

The unique properties of trifluoromethylated benzonitriles make them privileged scaffolds in medicinal chemistry. They are frequently found in drugs targeting a wide range of diseases.

Case Study: Bicalutamide (Casodex)

Bicalutamide is a non-steroidal anti-androgen used to treat prostate cancer. Its structure features a sulfonamide linker connecting a fluorinated phenyl ring to a 4-cyano-3-trifluoromethylphenyl group.

-

Mechanism of Action: Bicalutamide functions as an antagonist at the androgen receptor (AR). The 4-cyano-3-trifluoromethylphenyl moiety is crucial for its high binding affinity.

-

Causality of the Scaffold:

-

High Affinity: The electron-deficient aromatic ring engages in favorable interactions within the AR ligand-binding pocket. The cyano group acts as a critical hydrogen bond acceptor, while the trifluoromethyl group fits into a specific hydrophobic pocket.

-

Metabolic Stability: The trifluoromethyl group at position 3 sterically hinders the metabolic oxidation of the aromatic ring, contributing to the drug's favorable pharmacokinetic profile and oral bioavailability.

-

Antagonist Conformation: The specific substitution pattern helps lock the receptor in an inactive conformation, preventing the downstream signaling that promotes tumor growth.

-

Caption: Interplay of properties and their therapeutic consequences.

Experimental Protocol: Synthesis and Characterization

This section provides a representative, self-validating protocol for the synthesis of 4-trifluoromethylbenzonitrile from 4-bromobenzotrifluoride via a palladium-catalyzed cyanation reaction.

Synthesis of 4-Trifluoromethylbenzonitrile

Objective: To synthesize 4-trifluoromethylbenzonitrile with high purity and yield. The protocol's self-validating nature comes from the clear phase separation during workup and the distinct spectroscopic signature of the product.

Materials:

-

4-Bromobenzotrifluoride (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzotrifluoride, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMF via syringe.

-

Causality Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Anhydrous solvent prevents quenching of reactive intermediates.

-

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium center. Dppf is a bulky electron-rich ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Self-Validation: A clean separation of aqueous and organic layers should be observed. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure to yield a white solid or colorless oil.

Characterization

-

¹H NMR: The aromatic protons will show a characteristic AA'BB' system (two doublets), with coupling constants typical for para-substituted benzene rings.

-

¹⁹F NMR: A sharp singlet will confirm the presence of the -CF3 group. Its chemical shift is indicative of the electronic environment.

-

IR Spectroscopy: A strong, sharp peak around 2230 cm⁻¹ will be observed, which is characteristic of the C≡N stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of C₈H₄F₃N should be clearly visible.

Conclusion and Future Outlook

Trifluoromethylated benzonitrile derivatives represent a class of compounds with exceptional utility in modern chemistry. The combination of two powerful electron-withdrawing groups on a stable aromatic scaffold provides a unique set of physicochemical properties that are highly advantageous for drug design and materials science. Their ability to enhance metabolic stability, modulate electronic interactions, and improve membrane permeability has cemented their role as a privileged motif in numerous successful applications. Future research will likely focus on developing more efficient and regioselective C-H trifluoromethylation methods and exploring the properties of these derivatives in new areas, such as organic electronics and advanced polymers.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The C-F Bond in Medicinal Chemistry: A World of Unique Properties Source: Chemical Society Reviews URL: [Link]

-

Title: The Cyano Group as a Privileged Motif in Drug Design and Discovery Source: RSC Medicinal Chemistry URL: [Link]

-

Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews URL: [Link]

-

Title: The Rosenmund-von Braun Reaction: A Practical Guide Source: Organic Syntheses URL: [Link]

-

Title: Palladium-Catalyzed Cyanation of Aryl Halides and Triflates Source: Chemical Reviews URL: [Link]

Safety Data Sheet (SDS) for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

The following is an in-depth Technical Guide and Safety Data Sheet (SDS) analysis for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .

This guide is structured for researchers and drug development professionals , focusing on the specific handling, reactivity, and safety protocols required for this fluorinated benzonitrile derivative.

Handling, Safety, and Reactivity Profile for Drug Discovery

Part 1: Executive Technical Summary

This compound is a specialized intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds. Its structure combines three distinct functional groups—a nitrile (-CN), a trifluoromethyl (-CF₃), and a methoxy (-OCH₃) group—on a central benzene ring.[1]

-

Significance: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a critical building block for modulating the pharmacokinetics of drug candidates.

-

Primary Hazard: As a benzonitrile derivative, it possesses potential acute toxicity (oral/dermal/inhalation) and is an irritant.[2] In fire conditions, it poses severe risks due to the potential release of Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF).

-

Handling Status: "Warning" (GHS Classification).[3] Treat as a hazardous substance requiring engineering controls (Fume Hood).[4]

Part 2: Hazard Identification & Safety Profile (GHS)[3]

This section synthesizes the safety profile based on the functional group analysis and data from close structural analogs (e.g., 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile).

GHS Classification

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3][4][5] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Signal Word: WARNING

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] Rationale: Benzonitriles can be rapidly absorbed via the respiratory tract.

-

P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[2][3][4][5]

Part 3: Chemical & Physical Properties

Note: Experimental values for this specific CAS are limited in public domains. Values below are predicted based on Structure-Activity Relationship (SAR) with close analogs.

| Property | Value / Description |

| Physical State | Solid (Crystalline Powder) |

| Color | White to Off-White |

| Melting Point | 60–85 °C (Predicted range based on des-methyl analog) |

| Boiling Point | ~290 °C (Predicted at 760 mmHg) |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane |

| Partition Coefficient (LogP) | ~3.2 (Predicted High Lipophilicity due to -CF₃) |

| Flash Point | >110 °C (Predicted) |

Part 4: Emergency Response Protocols

Decision Logic for Exposure Response

The following diagram illustrates the critical decision pathways for laboratory personnel in the event of exposure.

Caption: Figure 1. Emergency response decision logic emphasizing immediate decontamination and monitoring for systemic toxicity.

Fire-Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards:

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. Do not inhale smoke.

Part 5: Handling, Storage, and Reactivity

Reactivity & Stability Context

This compound is stable under standard laboratory conditions but possesses specific reactivity profiles due to its functional groups.

Caption: Figure 2. Reactivity map highlighting hydrolysis pathways and thermal decomposition risks.

Handling Protocol

-

Engineering Controls: Always handle within a certified Chemical Fume Hood. The potential for dust generation requires local exhaust ventilation.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

-

Hygiene: Wash hands thoroughly after handling. Contaminated clothing must not be taken out of the workplace.

Storage Conditions

-

Temperature: Store at Room Temperature (15–25 °C).

-

Atmosphere: Keep container tightly closed. Store in a dry, well-ventilated place.

-

Segregation: Store away from food, drink, and animal feeding stuffs.[2] Segregate from acids.

Part 6: Toxicological Information

Acute Toxicity

-

Oral: Classified as Category 4 (Harmful). LD50 (Rat) estimated between 300–2000 mg/kg based on benzonitrile analogs.

-

Dermal: Classified as Category 4. Permeability is enhanced by the lipophilic trifluoromethyl group.

-

Inhalation: Classified as Category 4. Dust causes respiratory tract irritation (H335).

Specific Target Organ Toxicity (STOT)

-

Single Exposure: Respiratory system (Irritation).[4]

-

Repeated Exposure: No specific data available.[4] However, chronic exposure to halogenated benzonitriles may affect the liver and kidneys.

Part 7: Ecological & Disposal Considerations

Ecotoxicity

-

Aquatic Toxicity: Expected to be harmful to aquatic life with long-lasting effects (Aquatic Chronic 3) due to high stability and lipophilicity (LogP > 3), which suggests potential for bioaccumulation.

-

Persistence: The trifluoromethyl group renders the molecule resistant to rapid biodegradation.

Disposal Methods

-

Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical Note: The incinerator must be capable of handling Halogenated waste (F) and Nitrogenous waste (CN) to prevent the release of HF and NOx/HCN.

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CAS 261951-87-5 (4-Methoxy-3-(trifluoromethyl)benzonitrile). Retrieved from [Link].

Disclaimer: This guide is for research and development purposes only. The toxicological properties of this specific compound have not been fully investigated.[3] Users must exercise the highest caution and adhere to their institution's chemical hygiene plan.

Sources

Strategic Fluorination: Novel Benzonitrile Scaffolds in Medicinal Chemistry

[1]

Executive Summary

The introduction of fluorine into aromatic nitriles represents a high-impact strategy in modern drug discovery. The fluorinated benzonitrile (F-CN) motif offers a dual advantage: the nitrile group serves as a versatile bioisostere for carbonyls and halogens, while the fluorine atom modulates lipophilicity (

The Strategic Value of the F-CN Motif

Electronic Synergy and Metabolic Shielding

The co-localization of the cyano group (strongly electron-withdrawing, Hammett

-

Metabolic Blocking: Fluorine substitution at the para- or ortho- positions relative to the nitrile blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for benzonitriles.

-

Acidity Modulation: The electron-withdrawing nature of the F-CN combination significantly increases the acidity of remaining aromatic protons, facilitating C-H activation protocols.

-

Dipole Alignment: The C-F and C-CN dipoles can be aligned to lock specific bioactive conformations, enhancing binding affinity to target proteins (e.g., Androgen Receptor antagonists).

The "Scaffold" Concept: Polyfluorinated Benzonitriles

Beyond simple mono-fluorinated analogs, polyfluorinated benzonitriles (e.g., pentafluorobenzonitrile) are emerging as powerful electrophilic building blocks. Due to the extreme electron deficiency induced by the aggregate effect of fluorine and the nitrile group, these scaffolds undergo highly regioselective

Synthetic Access to F-CN Building Blocks

Accessing these scaffolds requires robust methodology that tolerates the sensitive nitrile group.

Palladium-Catalyzed Cyanation

Traditional Sandmeyer reactions (requiring diazonium salts) are often too harsh for complex substrates. The industry standard has shifted toward Palladium-catalyzed cyanation of aryl halides.

-

Catalyst Systems:

with bidentate phosphine ligands (e.g., Xantphos or dppf) is the gold standard. -

Cyanide Sources: While

is common, recent advances utilize non-toxic sources or controlled release to prevent catalyst poisoning by free cyanide ions. -

Mechanism: The rate-limiting step is often the reductive elimination of Ar-CN.[1] Electron-deficient aryl halides (such as fluoro-bromoarenes) generally undergo this step more rapidly, making them ideal substrates.

Regioselective Functionalization

For polyfluorinated substrates (e.g., 2,3,4,5,6-pentafluorobenzonitrile), the nitrile group directs nucleophilic attack.

-

Regioselectivity Rule: Substitution occurs predominantly at the para-position (C4) relative to the nitrile. The nitrile group stabilizes the Meisenheimer intermediate more effectively than the fluorine atoms, directing the incoming nucleophile to the position that maximizes this stabilization.

Visualization: Reactivity & Logic

Diagram 1: Regioselective Logic of Pentafluorobenzonitrile

This diagram illustrates the divergent synthesis potential of using pentafluorobenzonitrile as a core scaffold.

Caption: Regioselective map for Nucleophilic Aromatic Substitution (

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of Aryl Halides

Context: Converting a fluorinated aryl bromide into a fluorinated benzonitrile.

Reagents:

-

Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) -

Catalyst:

(2 mol %) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol %)

-

Additive: Zn powder (10-20 mol %) (Reduces Pd(II) to Pd(0) and scavenges poisons)

-

Solvent: DMAc (N,N-Dimethylacetamide) (0.5 M)

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict

atmosphere, charge a reaction vial with the aryl bromide, -

Solvation: Add anhydrous DMAc. Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 120 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass: [M+H]+ of nitrile).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M

(to chelate Zn/Pd species) followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Point: The appearance of a strong IR stretch at ~2230

Protocol B: Regioselective on Pentafluorobenzonitrile

Context: Using the scaffold to install a diversity element (amine) at the para-position.

Reagents:

-

Scaffold: Pentafluorobenzonitrile (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv)

-

Base:

(1.2 equiv) or DIPEA (1.5 equiv) for organic solubility -

Solvent: Acetonitrile (

) or DMF

Step-by-Step Methodology:

-

Mixing: Dissolve pentafluorobenzonitrile in

(0.2 M) at Room Temperature (RT). -

Addition: Add the base, followed by the slow addition of morpholine.

-

Reaction: Stir at RT for 2–4 hours. (Note: Heating to 60°C may be required for sterically hindered amines, but RT usually suffices for C4 substitution).

-

Monitoring: Monitor by TLC or

NMR. The starting material will show 3 distinct fluorine signals. The product (para-substituted) will show 2 distinct signals (AA'BB' pattern). -

Workup: Pour into water, extract with EtOAc.

-

Purification: Recrystallization or column chromatography.

Case Studies in Drug Design

Selinexor (XPOVIO®)

-

Target: Nuclear Export Protein 1 (XPO1) Inhibitor.

-

Structural Core: The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .[2]

-

Role of F-CN: The nitrile is hydrolyzed to a primary amide, which is then cyclized to form the triazole core. The trifluoromethyl groups provide critical lipophilicity and metabolic resistance, ensuring the drug can cross the nuclear membrane.

Enzalutamide (Xtandi®)

-

Target: Androgen Receptor Antagonist (Prostate Cancer).

-

Structural Core: 4-cyano-3-(trifluoromethyl)phenyl moiety.

-

Role of F-CN: The nitrile and

groups on the aromatic ring are essential for high-affinity binding to the androgen receptor. They create a rigid, electron-deficient system that fits precisely into the ligand-binding pocket, preventing the conformational change required for receptor activation.

Diagram 2: Synthetic Workflow for Selinexor Intermediate

This diagram visualizes the transformation of the fluorinated benzonitrile building block into the active pharmaceutical ingredient precursor.

Caption: Synthetic pathway utilizing a fluorinated benzonitrile building block to access the core of Selinexor.

Data Summary: Fluorinated Benzonitrile Properties[1]

| Building Block | CAS Number | Key Feature | Primary Application |

| Pentafluorobenzonitrile | 773-82-0 | Fully substituted; highly reactive to | Scaffold for library generation (C4-substitution) |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1 | Ortho-F/CN relationship; Br handle | Cross-coupling precursor (Suzuki/Buchwald) |

| 3,5-Bis(trifluoromethyl)benzonitrile | 27121-42-4 | High lipophilicity; chemically stable | Precursor to Selinexor; Metabolic blocker |

| 2-Fluoro-4-bromobenzonitrile | 124265-98-3 | Ortho-F activates nitrile | Precursor to bicyclic heterocycles |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][3][4] Angewandte Chemie International Edition. [Link][3]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[4] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link][5]

-

Matsunami, A., Kuwata, S., & Kayaki, Y. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

FDA Drug Approvals. (2019/2021). Selinexor and Enzalutamide approval packages. U.S. Food and Drug Administration. [Link]

An In-depth Technical Guide to the Lipophilicity and LogP of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Abstract

Lipophilicity, a critical physicochemical property, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] The octanol-water partition coefficient (LogP) is the most widely recognized metric for quantifying this "fat-loving" characteristic.[1][4] This guide provides a comprehensive technical analysis of the lipophilicity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile, a molecule of interest in medicinal chemistry. We will dissect its structural components to understand their individual contributions to its overall lipophilic profile. Furthermore, this document details both established experimental protocols and robust computational methods for the accurate determination of its LogP value, offering researchers and drug development professionals a thorough resource for evaluating this key molecular property.

The Central Role of Lipophilicity in Drug Discovery

The ability of a drug to effectively move through the body and reach its intended target is fundamentally linked to its lipophilicity.[1][] Biological membranes, primarily composed of lipid bilayers, act as selective barriers.[1] A molecule must possess sufficient lipophilicity to partition into and traverse these membranes to be absorbed from the gastrointestinal tract, distribute into tissues, and penetrate target cells.[1][]

However, a delicate balance is required. Excessive lipophilicity can lead to poor solubility in aqueous environments like the gastrointestinal fluids and blood, hindering absorption and distribution.[1][] Highly lipophilic compounds may also exhibit increased metabolic clearance and a higher propensity for off-target binding, potentially leading to toxicity.[3][6]

Lipinski's Rule of 5 , a widely adopted guideline in drug discovery, underscores the importance of controlled lipophilicity, suggesting an optimal LogP value of less than 5 for orally bioavailable drugs.[7][8][9][10] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered ideal for crossing the blood-brain barrier.[7]

Structural Deconstruction of this compound

To understand the lipophilicity of this compound, we must analyze the contribution of its constituent functional groups. The interplay of these groups dictates the molecule's overall polarity and its affinity for lipophilic versus aqueous environments.

Caption: Key functional groups influencing the lipophilicity of the target molecule.

-

Benzene Ring: The aromatic core is inherently nonpolar and significantly contributes to the molecule's lipophilic character.

-

Methoxy Group (-OCH₃): While the oxygen atom introduces some polarity, the methyl group's nonpolar nature results in a net moderate increase in lipophilicity.

-

Methyl Group (-CH₃): This classic alkyl group is nonpolar and enhances the overall lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF₃): This is a powerful lipophilicity-enhancing moiety.[11][12][13] The high electronegativity of the fluorine atoms creates strong C-F bonds, leading to a group that is both metabolically stable and significantly more lipophilic than a methyl group.[11][14] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a trifluoromethyl group is +0.88.[11]

-

Nitrile Group (-C≡N): The cyano group is polar due to the electronegativity difference between carbon and nitrogen and the presence of a triple bond. This group contributes to the molecule's polarity, thereby reducing its overall lipophilicity.

The cumulative effect of these groups, particularly the potent trifluoromethyl group, suggests that this compound is a lipophilic molecule.

Methodologies for LogP Determination

The determination of LogP can be approached through both experimental and computational methods. Each approach has its own set of advantages and limitations, and often, a combination of methods provides the most comprehensive understanding of a molecule's lipophilicity.

Experimental Determination of LogP

Experimental methods provide a direct measure of a compound's partitioning behavior.

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement principle.[15][16]

Protocol:

-

Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[15]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[15]

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: The flask is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation.[16]

-

Quantification: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the concentration measurements.

-

Use of a Buffered Aqueous Phase (for LogD): For ionizable compounds, the distribution is pH-dependent. Using a buffer of a specific pH allows for the determination of the distribution coefficient (LogD) at that pH.[15] Since this compound is a neutral molecule, its LogP and LogD will be equivalent across a wide pH range.

-

Centrifugation: This ensures a clean separation of the two phases, which is critical for accurate concentration analysis.

RP-HPLC offers a faster, more resource-efficient alternative to the shake-flask method and is suitable for high-throughput screening.[17][18][19] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: A series of reference compounds with well-established LogP values are injected into the system, and their retention times are recorded.[17]

-

Standard Curve Generation: The logarithm of the capacity factor (k) for each reference compound is plotted against its known LogP value to create a calibration curve.[18]

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination: The capacity factor for the test compound is calculated from its retention time and used to determine its LogP value from the calibration curve.[18]

Caption: Workflow for LogP determination using the RP-HPLC method.

Self-Validating System: The integrity of the RP-HPLC method relies on the quality of the calibration curve. The use of a diverse set of reference standards that bracket the expected LogP of the analyte ensures the accuracy and reliability of the determination.

Computational Determination of LogP

In silico methods for LogP prediction are invaluable for early-stage drug discovery, allowing for the rapid assessment of large numbers of virtual compounds.[20][21] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[7]

| Method Type | Principle | Example Software/Algorithms | Strengths | Limitations |

| Atom-Based | Sums the contributions of individual atoms to the overall LogP.[22] | Ghose-Crippen (ALOGP)[22] | Simple and fast. | May not accurately capture complex intramolecular interactions.[22] |

| Fragment-Based | Sums the contributions of predefined molecular fragments and applies correction factors.[4][22][23] | ClogP, Molinspiration miLogP[4][23] | Generally more accurate than atom-based methods. | Accuracy depends on the comprehensiveness of the fragment library.[22] |

| Property-Based | Utilizes molecular descriptors and machine learning models to predict LogP.[20][24] | ACD/Percepta, S+ logP[24][25] | Can achieve high accuracy, especially with model training on proprietary data.[26] | Performance is highly dependent on the quality and diversity of the training dataset.[20] |

Predicted LogP Values for 4-Methoxy-3-(trifluoromethyl)benzonitrile and a structurally similar compound:

| Compound | Computational Method/Source | Predicted LogP |

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | (Not explicitly found, but based on similar structures) | ~2.5 - 3.5 |

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | ChemScene[27] | 2.58568 |

Note: The predicted LogP values can vary between different algorithms and software packages due to differences in their underlying models and training datasets.[28][29]

Conclusion and Future Perspectives

The structural features of this compound, particularly the presence of the highly lipophilic trifluoromethyl group, indicate that it is a compound with significant lipophilic character. A predicted LogP in the range of 2.5 to 3.5 aligns with the properties often sought in drug candidates, potentially offering a good balance between membrane permeability and aqueous solubility.

For definitive characterization, experimental determination of the LogP value via the shake-flask or RP-HPLC method is strongly recommended. The RP-HPLC method, in particular, offers a practical and efficient approach for routine analysis. The continued development of more accurate and robust computational models, especially those employing machine learning and large, diverse datasets, will further enhance our ability to predict lipophilicity with greater confidence, accelerating the drug discovery and development process.[20][24]

References

-

logP - octanol-water partition coefficient calculation - Molinspiration. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. [Link]

-

Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

Calculation of molecular properties - Molinspiration. [Link]

-

Lipophilic Efficiency as an Important Metric in Drug Design | Journal of Medicinal Chemistry. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Lipinski's Rule of 5 - GARDP Revive. [Link]

-

Predict Molecular Properties | Percepta Software - ACD/Labs. [Link]

-

(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

-

MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY - World Journal of Pharmaceutical and Medical Research. [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]

-

(PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange - ResearchGate. [Link]

-

Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles - SciSpace. [Link]

-

assessment of reverse - phase - ECETOC. [Link]

-

Lipinski's rule of five - Wikipedia. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. [Link]

-

Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - MDPI. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. [Link]

-

Not all LogP's are calculated equal: CLogP and other short stories. [Link]

-

The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. [Link]

-

ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]

-

LogP / LogD shake-flask method - Protocols.io. [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

-

Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic. [Link]

-

Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP... - ResearchGate. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. [Link]

-

Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC. [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. longdom.org [longdom.org]

- 20. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 21. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 22. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 23. Calculation of molecular properties [molinspiration.com]

- 24. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

- 26. acdlabs.com [acdlabs.com]

- 27. chemscene.com [chemscene.com]

- 28. vcclab.org [vcclab.org]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile from Phenols

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (Target Molecule). This compound is a critical building block in the development of androgen receptor modulators (SARMs) and advanced agrochemicals.

The synthesis strategy addresses the challenge of installing the trifluoromethyl (-CF₃) and nitrile (-CN) moieties on a sterically crowded benzene ring. By utilizing 2-Methyl-6-(trifluoromethyl)phenol as the starting material, we leverage the inherent directing effects of the hydroxyl group to achieve high regioselectivity. The protocol follows a three-step sequence: electrophilic bromination , O-methylation , and transition-metal catalyzed cyanation .

Key Advantages of This Route[1]

-

Regiocontrol: The 2,6-disubstitution pattern of the starting phenol forces electrophilic attack exclusively to the para-position, eliminating isomer formation.

-

Scalability: Utilizes standard process chemistry reagents (NBS, MeI, Zn(CN)₂) amenable to kilo-lab production.

-

Safety: optimized cyanation conditions reduce the risk of free cyanide evolution compared to traditional Rosenmund-von Braun reactions.

Retrosynthetic Analysis & Strategy

The structural logic dictates that the nitrile group, being the most sensitive to reduction/hydrolysis, should be installed last. The steric bulk of the trifluoromethyl group requires that the ether linkage be established prior to the final coupling to prevent catalyst poisoning or steric hindrance during the cyanation step.

Reaction Pathway (Graphviz)

Figure 1: Step-wise synthetic pathway from phenolic precursor to target benzonitrile.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine atom at the para-position relative to the hydroxyl group. Rationale: The ortho-positions are blocked by Methyl and CF₃ groups. The hydroxyl group strongly activates the para-position, ensuring exclusive formation of the 4-bromo derivative without the need for cryogenic control.

Materials:

-

2-Methyl-6-(trifluoromethyl)phenol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) (10 mL/g of substrate)

-

Ammonium Acetate (10 mol% - Catalyst)

Protocol:

-

Charge: To a reaction vessel equipped with a magnetic stirrer, add 2-Methyl-6-(trifluoromethyl)phenol and MeCN.

-

Dissolve: Stir at room temperature (RT) until fully dissolved. Add Ammonium Acetate.

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Water/DCM (1:1).

-

Extraction: Separate the organic layer.[2][3] Wash with 10% Na₂S₂O₃ (to remove residual bromine) and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. The crude solid is typically >95% pure and can be used directly.

-

Yield Expectation: 90-95%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the methyl ether (anisole derivative). Rationale: Methylation protects the oxygen and establishes the 4-methoxy core. Potassium carbonate is preferred over stronger bases (NaH) to minimize side reactions involving the CF₃ group (e.g., defluorination).

Materials:

-

Intermediate 1 (4-Bromo-2-methyl-6-(trifluoromethyl)phenol) (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Acetone or DMF (5 mL/g)

Protocol:

-

Charge: Suspend Intermediate 1 and K₂CO₃ in Acetone (for easier workup) or DMF (for faster rate).

-

Addition: Add MeI dropwise at RT. ( Caution: MeI is a carcinogen and volatile. Use a fume hood.)

-

Reflux: Heat the mixture to 50°C (Acetone reflux) or 60°C (DMF) for 3-6 hours.

-

Monitor: Check for disappearance of the phenol starting material.

-

Workup:

-

If Acetone: Filter off solids (salts), concentrate filtrate, partition between Et₂O and Water.[4]

-

If DMF: Pour reaction mixture into ice water; extract with Et₂O or Hexanes.

-

-

Purification: Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry and concentrate.

-

Yield Expectation: 92-98%

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Step 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile. Rationale: Traditional CuCN (Rosenmund-von Braun) requires harsh conditions (200°C). We utilize a Pd(0)-catalyzed cyanation with Zn(CN)₂ (Tschaen's method), which proceeds at lower temperatures (80-100°C) and tolerates the CF₃/OMe functionality.

Materials:

-

Intermediate 2 (1-Bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene) (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos or dppf (4 mol%)

-

Solvent: DMF or NMP (degassed, anhydrous)

-

Additive: Zn powder (10 mol%) - Optional, keeps Pd active.

Protocol:

-

Inertion: Flame-dry a reaction flask and purge with Nitrogen/Argon.

-

Charge: Add Intermediate 2, Zn(CN)₂, Pd₂(dba)₃, and Ligand.

-

Solvent: Add degassed DMF via syringe.

-

Reaction: Heat the sealed vessel to 100°C for 12-16 hours.

-

Note: The solution usually turns from dark purple/red to orange/brown upon completion.

-

-

Quench: Cool to RT. Dilute with EtOAc. Add 10% NH₄OH or Ethylenediamine solution (to chelate Zn/Pd species). Stir for 30 mins.

-

Extraction: Wash organic layer with Water (3x) to remove DMF, then Brine.

-

Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 80-88%

-

Target Identity: this compound.

-

Data Summary & Process Parameters

| Parameter | Step 1: Bromination | Step 2: Methylation | Step 3: Cyanation |

| Reagent | NBS | MeI / K₂CO₃ | Zn(CN)₂ / Pd-Cat |

| Solvent | MeCN | Acetone | DMF (Anhydrous) |

| Temp | 0°C → RT | 50°C | 100°C |

| Time | 4 h | 4 h | 12-16 h |

| Critical Control | Exotherm control during NBS addition | Anhydrous conditions | Oxygen-free atmosphere |

| Typical Yield | 95% | 95% | 85% |

Troubleshooting & Critical Quality Attributes (CQA)

Regio-isomer Contamination

-

Risk: Although the 2,6-blocking pattern minimizes this, trace ortho-bromination (if the CF₃ group directs poorly) is theoretically possible but sterically unlikely.

-

Control: Verify Intermediate 1 by ¹H-NMR. The aromatic region should show a singlet (or meta-coupled doublet, J~2Hz) for the isolated proton at position 6 (relative to phenol).

Incomplete Cyanation (Protodebromination)

-

Risk: Formation of the reduced product (Ar-H) instead of Ar-CN.

-

Control: Ensure the solvent is rigorously degassed. Water or proton sources facilitate reduction. Use Zn(CN)₂ of high quality (free flowing).

Safety: Cyanide Handling

-

Risk: Generation of HCN gas if Zn(CN)₂ contacts strong acid.

-

Control: Perform all workups in a hood. Quench aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

- Source: European Patent EP0004447A2. "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

General Method for Bromination of Phenols

-

Palladium-Catalyzed Cyanation (Zn(CN)₂ Method)

- Source: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." J. Org. Chem., 1995.

- Relevance: The industry-standard protocol for converting Aryl-Br to Aryl-CN using Zn(CN)₂.

-

URL:[Link]

-

Synthesis of 4-trifluoromethyl benzonitrile (Analogous Chemistry)

- Source: CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile."

-

Relevance: Demonstrates Pd-catalyzed cyanation on trifluoromethyl-substituted benzene rings.[6]

- URL

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

Using 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile in Suzuki coupling

Application Note: Strategic Functionalization & Suzuki Coupling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Part 1: Executive Summary & Strategic Analysis

Subject: this compound (CAS: 261951-87-5) Role in Synthesis: Core Scaffold / Late-Stage Intermediate Primary Challenge: "Suzuki-Silence" & Regioselectivity

This application note addresses the specific challenge of utilizing This compound (hereafter referred to as Scaffold A ) in Suzuki-Miyaura cross-coupling reactions.

Technical Assessment: Scaffold A is a tetrasubstituted benzene ring lacking the requisite halogen (Cl, Br, I) or boron handles for direct Suzuki coupling. Furthermore, the conventional activating group (Methoxy, -OMe) at position C4 has its ortho positions (C3 and C5) blocked by Methyl and Trifluoromethyl groups, respectively. This renders standard Electrophilic Aromatic Substitution (EAS) halogenation ineffective due to steric crowding and electronic deactivation.

The Solution: To utilize Scaffold A in Suzuki coupling, we must employ C-H Activation strategies to convert it into a nucleophilic boronate ester. This guide details two regiodivergent protocols:

-

Steric Control (Ir-Catalysis): Targets C2 (less hindered).

-

Electronic Control (Lithiation): Targets C6 (more acidic).

Part 2: Pre-Coupling Activation Protocols

You cannot couple Scaffold A directly. You must first install a boron handle. Choose the protocol based on your desired substitution pattern.

Protocol A: Iridium-Catalyzed C-H Borylation (Accessing C2)

Mechanism: Sterically directed C-H oxidative addition.

Rationale: The bulky Iridium catalyst prefers the C2 position (flanked by -CN and -Me) over the C6 position (flanked by -CN and the bulkier -CF3).

Materials:

-

Substrate: Scaffold A (1.0 equiv)

-

Boron Source:

(Bis(pinacolato)diboron) (1.0 equiv) -

Catalyst:

(1.5 mol%) -

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Solvent: MTBE or THF (Anhydrous)

-

Temperature: 80 °C

Step-by-Step Workflow:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh

(10 mg/mmol substrate) and dtbpy (8 mg/mmol) into a reaction vial. -

Pre-complexation: Dissolve in 1 mL MTBE. The solution should turn dark brown/red.

-

Addition: Add

(254 mg/mmol) followed by Scaffold A (1.0 equiv). -

Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

-

Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et2O/Hexane) to remove the catalyst.

-

Result: 2-(Pinacolboronato)-4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .

Protocol B: Directed Ortho Metalation (DoM) (Accessing C6)

Mechanism: Acidity-directed deprotonation.

Rationale: The C6 proton is flanked by two strong electron-withdrawing groups (-CN and -CF3), making it significantly more acidic (

Materials:

-

Substrate: Scaffold A (1.0 equiv)

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) – Prepared in situ or commercial.

-

Quench:

(Triisopropyl borate) (1.5 equiv) -

Solvent: THF (Anhydrous, -78 °C)

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a solution of Scaffold A in THF (0.2 M) to -78 °C under Argon.

-

Deprotonation: Add LiTMP dropwise over 10 minutes. The solution often turns deep yellow/orange. Stir for 30 minutes at -78 °C.

-

Borylation: Add

rapidly. -

Warm-up: Allow the reaction to warm to 0 °C over 2 hours.

-

Pinacol Protection (Optional but Recommended): Add pinacol (1.5 equiv) and stir for 1 hour to form the stable Bpin ester (easier to handle in Suzuki than the free boronic acid).

-

Result: 6-(Pinacolboronato)-4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile .

Part 3: Suzuki-Miyaura Coupling Protocol

Once activated (as the Bpin ester from Protocol A or B), the substrate is extremely sterically hindered. Standard

Target Transformation: Coupling the Hindered Boronate with an Aryl Halide (Ar-Cl or Ar-Br).[1][2]

Optimization Table: Reaction Conditions

| Variable | Standard Recommendation | High-Difficulty (Tetra-ortho) |

| Catalyst Source | Pd-G3-XPhos or Pd-G4-SPhos (Precatalysts) | |

| Ligand | SPhos | XPhos (Preferred for steric bulk) |

| Base | ||

| Solvent System | 1,4-Dioxane / | Toluene / |

| Temperature | 80 °C | 100–110 °C |

Detailed Procedure (High-Difficulty Protocol)

-

Vial Setup: Charge a reaction vial with:

-

Activated Boronate (from Protocol A/B): 1.0 equiv.

-

Aryl Halide Partner: 1.0 equiv.

-

XPhos Pd G3 Precatalyst : 2–4 mol%.

- (finely ground) : 3.0 equiv.

-

-

Solvent: Add Toluene and Water (10:1 ratio, degassed). Concentration: 0.15 M.

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100 °C for 12 hours.

-

Note: If the coupling partner is also sterically hindered, raise temp to 110 °C and use n-Butanol as solvent.

-

-

Analysis: Monitor via LC-MS. Look for the biaryl mass. If protodeboronation (loss of Bpin, return to Scaffold A) is observed, switch base to CsF and solvent to anhydrous Dioxane .

Part 4: Mechanism & Decision Logic (Visualization)

The following diagram illustrates the regiodivergent logic required to functionalize this scaffold.

Figure 1: Regiodivergent functionalization pathways. Ir-catalysis avoids the bulky

Part 5: Troubleshooting & Critical Parameters

1. Protodeboronation (The "Silent Killer"):

-

Symptom: LC-MS shows conversion of the Boronate back to the starting material (Scaffold A) instead of the product.

-

Cause: The C-B bond is flanked by electron-withdrawing groups (

, CN) and ortho-substituents. This makes the C-B bond labile under basic, aqueous conditions. -

Fix:

-

Switch to anhydrous conditions (Dioxane/CsF).

-

Use Copper(I) as a co-catalyst (CuCl, 10 mol%) to facilitate transmetallation via the "Copper Effect" (Liebeskind coupling variant).

-

2. Steric Stalling:

-

Symptom: Reaction stalls at 20% conversion.

-

Cause: The oxidative addition complex (

) cannot access the bulky boronate. -

Fix: Switch ligand to XPhos or VPhos . These ligands create a "flexible pocket" that accommodates tetra-ortho-substituted biaryls.

References

-

Iridium-Catalyzed C-H Borylation (General Mechanism)

-

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002).[3] Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science.

-

-

Steric Control in Borylation

- Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using Stoichiometric Amounts of Pinacolborane Catalyzed by Iridium Complexes in an Inert Solvent.

-

Suzuki Coupling of Hindered Substrates (XPhos/SPhos)

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids. Accounts of Chemical Research.

-

Protodeboronation of Polyfluorinated/Electron-Deficient Aryl Boronates

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dumelelab.com [dumelelab.com]

- 4. Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]